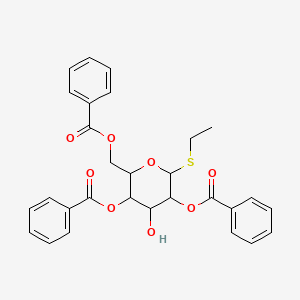
BrettPhos Palladacycle
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BrettPhos Palladacycle is a third-generation Buchwald precatalyst, known for its stability and efficiency in various cross-coupling reactions. This compound is characterized by its ability to form C-C, C-N, C-O, C-F, C-CF3, and C-S bonds, making it a versatile tool in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: BrettPhos Palladacycle is synthesized through a series of reactions involving palladium and phosphine ligands. The preparation typically involves the reaction of palladium acetate with a phosphine ligand in the presence of a base. The resulting complex is then purified to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to ensure the stability and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: BrettPhos Palladacycle undergoes various types of reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen, hydrogen peroxide, and other oxidizing agents.
Reduction: Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents include halides, nucleophiles, and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
BrettPhos Palladacycle has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of BrettPhos Palladacycle involves the formation of an active palladium species that facilitates the cross-coupling reactions. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired products. The phosphine ligand plays a crucial role in stabilizing the palladium center and enhancing its reactivity .
Comparación Con Compuestos Similares
XPhos Palladacycle: Another Buchwald precatalyst with similar applications but different ligand structures.
SPhos Palladacycle: Known for its high reactivity in cross-coupling reactions.
RuPhos Palladacycle: Used in similar applications but with different electronic and steric properties.
Uniqueness of BrettPhos Palladacycle: this compound is unique due to its high stability, lower catalyst loadings, shorter reaction times, and efficient formation of the active catalytic species. These features make it a preferred choice for many synthetic applications .
Propiedades
Fórmula molecular |
C43H63ClNO2PPd |
|---|---|
Peso molecular |
798.8 g/mol |
Nombre IUPAC |
chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine |
InChI |
InChI=1S/C35H53O2P.C8H10N.ClH.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;9-7-6-8-4-2-1-3-5-8;;/h19-25,27-28H,9-18H2,1-8H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1 |
Clave InChI |
IWMMXPNBCHCFCY-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13385261.png)



![4H-1-Benzopyran-4-one, 3-[[6-deoxy-2,4-bis-O-[(2Z)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-alpha-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-](/img/structure/B13385298.png)
![17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13385307.png)

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid](/img/structure/B13385313.png)
![(2S)-1-N-[5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide](/img/structure/B13385325.png)

![but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide](/img/structure/B13385332.png)
![2-[2-[2-(2-dodecanoyloxyethoxy)ethoxy]ethoxy]ethyl Dodecanoate](/img/structure/B13385336.png)
![1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5(R)-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid;1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5(R)-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B13385340.png)

